1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride
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Overview
Description
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the dimethylamino propoxy side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole Hydrochloride: Similar structure but with an indazole ring instead of a pyrazole ring.
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indole Hydrochloride: Contains an indole ring, differing in the nitrogen atom’s position within the ring.
Uniqueness
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H22ClN3O3 |
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Molecular Weight |
339.82 g/mol |
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H21N3O3.ClH/c1-18(2)9-6-10-22-15-11-14(16(20)21)19(17-15)12-13-7-4-3-5-8-13;/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,20,21);1H |
InChI Key |
GANGUJZHOMEOJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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